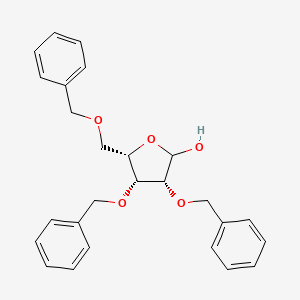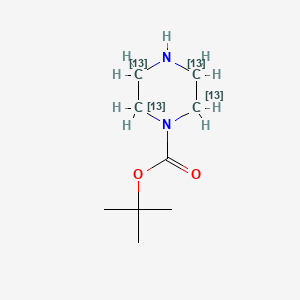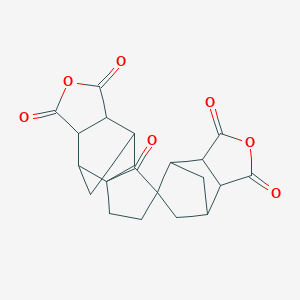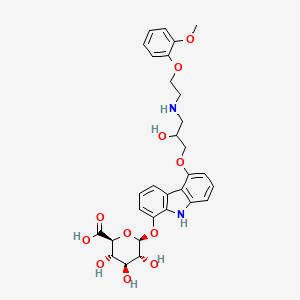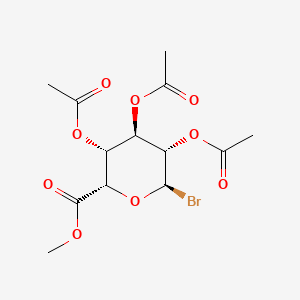![molecular formula C20H25ClN4O3S B13437227 N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)
N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N’-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazole Ring: Starting with a suitable thiazole precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be attached via electrophilic aromatic substitution reactions.
Formation of the Oxamide Linkage: The final step involves the formation of the oxamide linkage through condensation reactions between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-N’-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N’-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(4-chlorophenyl)-N’-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]carbamate
- **N-(4-chlorophenyl)-N’-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]urea
Uniqueness
The uniqueness of N-(4-chlorophenyl)-N’-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C20H25ClN4O3S |
|---|---|
Poids moléculaire |
437.0 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-2-yl]-piperidin-2-ylmethyl]oxamide |
InChI |
InChI=1S/C20H25ClN4O3S/c1-12-16(9-11-26)29-20(23-12)17(15-4-2-3-10-22-15)25-19(28)18(27)24-14-7-5-13(21)6-8-14/h5-8,15,17,22,26H,2-4,9-11H2,1H3,(H,24,27)(H,25,28) |
Clé InChI |
CXKXTRRHRJSSBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C(C2CCCCN2)NC(=O)C(=O)NC3=CC=C(C=C3)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)

![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
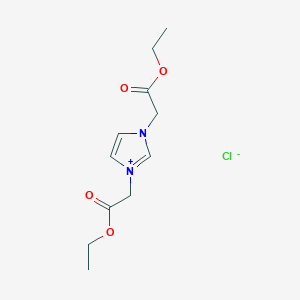
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide](/img/structure/B13437172.png)
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)
